![molecular formula C9H6N2O3 B2458762 1-Oxo-2H-2,7-naphthyridine-4-carboxylic acid CAS No. 2460757-77-9](/img/structure/B2458762.png)
1-Oxo-2H-2,7-naphthyridine-4-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of naphthyridines, including 1-Oxo-2H-2,7-naphthyridine-4-carboxylic acid, has been a topic of considerable interest in the synthetic community . The synthesis of 1,8-naphthyridines has involved multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Molecular Structure Analysis
The molecular structure of 1-Oxo-2H-2,7-naphthyridine-4-carboxylic acid is characterized by a naphthyridine core, which is a naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .Chemical Reactions Analysis
1,5-Naphthyridines, a class of compounds related to 1-Oxo-2H-2,7-naphthyridine-4-carboxylic acid, have been shown to react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Scientific Research Applications
Medicinal Chemistry
1,5-Naphthyridine derivatives, which are structurally similar to 1-Oxo-2H-2,7-naphthyridine-4-carboxylic acid, have significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities .
Synthesis Strategies
The synthesis of 1,5-naphthyridines involves strategies related to the reactivity of these compounds with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .
Anticancer Properties
Functionalized 1,6-naphthyridines, which are also structurally similar to 1-Oxo-2H-2,7-naphthyridine-4-carboxylic acid, have been studied for their anticancer properties. They have shown promising results on different cancer cell lines .
Anti-HIV Agents
Specifically, N-arylated/chromone/acid appended 1,6-naphthyridines act as anti-HIV agents .
Sex Hormone Regulatory Agents
(phenoxy-aryl)urea appended 1,6-naphthyridines act as sex hormone regulatory agents .
Metal Complexes
1,5-naphthyridines can form metal complexes, which could have potential applications in various fields .
Mechanism of Action
Target of Action
Naphthyridine derivatives are known to exhibit a variety of biological activities , suggesting that they may interact with multiple targets.
Mode of Action
It’s known that naphthyridine derivatives can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and modification of side chains . These interactions could potentially lead to changes in the target molecules, affecting their function.
Biochemical Pathways
Given the broad biological activities of naphthyridine derivatives , it’s likely that multiple pathways could be affected.
Result of Action
Given the diverse biological activities of naphthyridine derivatives , it’s likely that this compound could have multiple effects at the molecular and cellular level.
properties
IUPAC Name |
1-oxo-2H-2,7-naphthyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-8-6-3-10-2-1-5(6)7(4-11-8)9(13)14/h1-4H,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDOQKGVRCECMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CNC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oxo-2H-2,7-naphthyridine-4-carboxylic acid |
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